Iodofiltic Acid

准备方法

合成路线及反应条件

碘菲替酸的合成涉及对连接到长链脂肪酸的苯基进行碘化反应条件通常包括在催化剂和溶剂存在下使用碘或碘化剂 .

工业生产方法

碘菲替酸的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以确保最终产品符合药物标准 .

化学反应分析

反应类型

碘菲替酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化生成相应的碘化羧酸。

还原: 还原反应可以将碘化苯基转化为非碘化形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用诸如氢化铝锂 (LiAlH₄) 或在钯催化剂存在下使用氢气 (H₂) 等还原剂。

主要产物

科学研究应用

Diagnostic Imaging in Cardiology

Overview:

Iodofiltic Acid is utilized in single-photon emission computed tomography (SPECT) imaging to visualize myocardial fatty acid uptake. This capability is crucial for identifying ischemic heart disease and assessing myocardial viability.

Key Applications:

- Acute Coronary Syndromes (ACS): BMIPP SPECT imaging can detect abnormalities in fatty acid metabolism resulting from myocardial ischemia, even after symptoms have ceased. A study involving 507 patients demonstrated that the sensitivity of BMIPP for diagnosing ACS significantly improved when combined with initial clinical assessments, increasing from 43% to 81% .

- Chronic Ischemic Heart Disease: BMIPP aids in differentiating between viable and non-viable myocardial tissue, which is essential for treatment planning, particularly in patients considered for revascularization procedures .

- Takotsubo Cardiomyopathy: Research indicates that BMIPP can help identify metabolic abnormalities associated with Takotsubo syndrome, enhancing diagnostic accuracy in emergency settings .

Pharmacokinetics and Safety Profile

Pharmacokinetics:

this compound exhibits a favorable pharmacokinetic profile, allowing for effective imaging within hours of administration. The compound's distribution and clearance patterns have been studied extensively, providing insights into optimal dosing strategies for various patient populations.

Safety Considerations:

Clinical trials have reported that BMIPP is well-tolerated with minimal adverse effects. The safety profile supports its use in emergency settings where rapid diagnosis is critical .

Case Studies and Clinical Trials

Case Study Examples:

- A multicenter trial evaluated the effectiveness of BMIPP SPECT in emergency departments for patients presenting with chest pain. The results highlighted the compound's ability to enhance diagnostic accuracy when traditional methods were inconclusive .

- Another study focused on patients with suspected coronary artery disease (CAD), demonstrating that BMIPP could identify regions of impaired fatty acid metabolism, thus aiding in the diagnosis of CAD more effectively than standard imaging techniques alone .

Comparative Efficacy

| Study | Population | Sensitivity | Specificity | |

|---|---|---|---|---|

| Study A | 507 patients | 71% - 74% | 54% - 70% | BMIPP improves ACS diagnosis when combined with clinical assessments. |

| Study B | CAD patients | Enhanced detection of ischemia | Not specified | Identifies myocardial viability effectively. |

| Study C | Takotsubo patients | High sensitivity for metabolic abnormalities | Not specified | Useful in acute settings for diagnosing Takotsubo syndrome. |

作用机制

碘菲替酸通过其放射性特性和对特定组织的亲和力起作用。 当注射到体内时,它会通过血流循环并在具有足够血流的心肌细胞中积聚。 放射性碘-123 成分会发射伽马射线,这些射线会被成像设备检测到,例如伽马相机或单光子发射计算机断层扫描 (SPECT) 扫描仪。 这个过程提供了详细的心肌灌注图像,使临床医生能够准确地确定缺血或梗塞区域 .

相似化合物的比较

类似化合物

碘化物 I-123: 另一种用于甲状腺功能评估和诊断成像的放射性药物.

碘-123: 用于各种诊断测试,特别是用于甲状腺疾病.

独特性

碘菲替酸因其在心肌灌注成像中的特定应用而独一无二。 它靶向心肌细胞并提供详细血流图像的能力使其成为诊断和治疗冠心病的宝贵工具。 与其他类似化合物不同,碘菲替酸的结构和放射性特性针对心脏成像进行了优化 .

生物活性

Iodofiltic acid, also known as 123I-BMIPP, is a radiolabeled fatty acid analog primarily used in nuclear medicine for cardiac imaging. Its biological activity is closely tied to its role in diagnosing myocardial ischemia and assessing fatty acid metabolism in the heart. This article delves into the biological activity of this compound, supported by clinical studies, performance metrics, and relevant data.

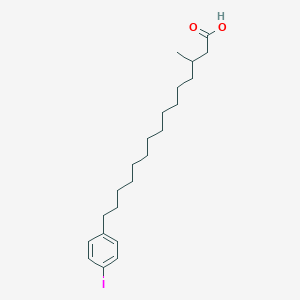

This compound is classified as a small molecule pharmaceutical, specifically an iodine-containing contrast agent. Its chemical structure allows it to mimic long-chain fatty acids, facilitating its uptake by cardiac tissues. Once administered, this compound is taken up by the myocardium where it undergoes metabolic processes similar to those of natural fatty acids.

Structure

- Chemical Formula : C19H25I

- CAS Number : 123748-56-1

- Molecular Weight : 392.31 g/mol

Clinical Applications

This compound is primarily utilized in single-photon emission computed tomography (SPECT) imaging to detect abnormalities in myocardial fatty acid metabolism. It has shown significant promise in identifying acute coronary syndromes (ACS) and other cardiac conditions.

Key Findings from Clinical Studies

-

Sensitivity and Specificity :

- In a study involving 507 patients with suspected ACS, this compound SPECT imaging demonstrated a sensitivity of approximately 71% to 74% for diagnosing ACS, depending on the interpretation method used. Specificity ranged from 54% to 70% .

- The addition of this compound imaging improved the overall diagnostic accuracy when combined with standard clinical assessments, increasing sensitivity from 43% to 81% .

- Performance Metrics :

- Case Study Insights :

Comparative Analysis of Imaging Agents

The following table summarizes the performance characteristics of this compound compared to other imaging agents used in cardiac diagnostics:

| Imaging Agent | Sensitivity (%) | Specificity (%) | Notes |

|---|---|---|---|

| This compound (BMIPP) | 71-74 | 54-70 | Effective for detecting myocardial ischemia |

| Technetium-99m Sestamibi | ~85 | ~80 | Commonly used but less sensitive in certain cases |

| Fluorodeoxyglucose (FDG) | ~90 | ~75 | More effective for metabolic activity but not specific for fatty acid metabolism |

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, allowing rapid uptake by myocardial tissues. Studies indicate minimal adverse events associated with its use; no serious side effects have been reported during clinical trials .

属性

IUPAC Name |

15-(4-iodophenyl)-3-methylpentadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCIWINHUDIWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922147 | |

| Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-87-1 | |

| Record name | Iodofiltic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOFILTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36MQ9FKF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。